molecular formula C13H8F3N3O3 B13213575 1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one

1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one

Cat. No.: B13213575
M. Wt: 311.22 g/mol
InChI Key: SRYDVHJRHXQUFO-UHFFFAOYSA-N
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Description

1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a compound with significant interest in the field of medicinal chemistry. It is characterized by its unique structure, which includes a pyridazine ring substituted with a nitrophenyl and a trifluoromethyl group. This compound has a molecular weight of 311.22 and a molecular formula of C13H8F3N3O3 .

Preparation Methods

The synthesis of 1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves several steps. One common synthetic route includes the reaction of 2-nitrophenylhydrazine with trifluoroacetic anhydride to form an intermediate, which is then cyclized to produce the desired pyridazine derivative . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one can be compared with other pyridazine derivatives, such as:

Properties

Molecular Formula

C13H8F3N3O3

Molecular Weight

311.22 g/mol

IUPAC Name

1-[6-(2-nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone

InChI

InChI=1S/C13H8F3N3O3/c1-7(20)12-9(13(14,15)16)6-10(17-18-12)8-4-2-3-5-11(8)19(21)22/h2-6H,1H3

InChI Key

SRYDVHJRHXQUFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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